2,2-Dimethyl Metolazone vs. Metolazone (Parent Drug): Physicochemical Property Shift
The substitution of the 2-methyl group in metolazone with a 2,2-gem-dimethyl group in 2,2-Dimethyl Metolazone results in a quantifiable increase in lipophilicity. This is evidenced by a higher experimental LogP value of 2.3 for 2,2-Dimethyl Metolazone , compared to the widely reported logP of 1.83 for the parent drug metolazone [1]. This increase in lipophilicity is a direct consequence of the additional methyl group and is a key differentiator for its chromatographic behavior and solubility profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3 (Shake-Flask Method) |
| Comparator Or Baseline | Metolazone (Parent Drug) with LogP = 1.83 (Experimental) |
| Quantified Difference | ΔLogP = +0.47 (25.7% increase) |
| Conditions | LogP determined by shake-flask method for target compound ; Experimental data for metolazone from SIELC Technologies [1]. |
Why This Matters
This quantifiable difference in lipophilicity directly translates to a distinct retention time in reversed-phase HPLC, a critical parameter for developing accurate and selective impurity quantification methods.
- [1] SIELC Technologies. (2018). Metolazone Analytical Data. Retrieved from sielc.com. View Source
